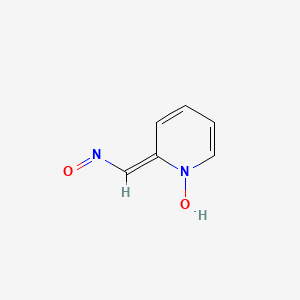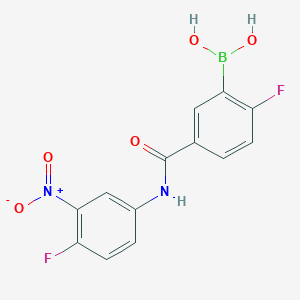
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid is an organic compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of both fluorine and boronic acid groups, which contribute to its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-fluorophenylboronic acid with 4-fluoro-3-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from any impurities.
化学反応の分析
Types of Reactions
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with a palladium on carbon catalyst, or other reducing agents like tin(II) chloride.
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, with bases like potassium carbonate in solvents like ethanol or toluene.
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2-Fluoro-5-(4-fluoro-3-aminophenylcarbamoyl)benzeneboronic acid.
Coupling: Formation of biaryl compounds through the coupling of the boronic acid group with aryl halides.
科学的研究の応用
2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to undergo various chemical modifications.
作用機序
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, thereby inhibiting enzyme activity. The fluorine atoms may also enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
2-Fluorophenylboronic acid: Shares the boronic acid group but lacks the additional functional groups present in 2-Fluoro-5-(4-fluoro-3-nitrophenylcarbamoyl)benzeneboronic acid.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the nitrophenylcarbamoyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its boronic acid, fluorine, and nitrophenylcarbamoyl groups. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H9BF2N2O5 |
|---|---|
分子量 |
322.03 g/mol |
IUPAC名 |
[2-fluoro-5-[(4-fluoro-3-nitrophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H9BF2N2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-8-2-4-11(16)12(6-8)18(22)23/h1-6,20-21H,(H,17,19) |
InChIキー |
RKPZVFVJISKJFU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


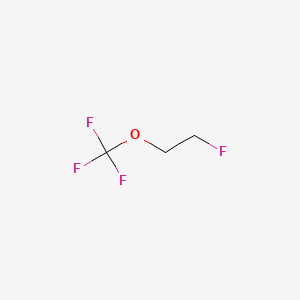

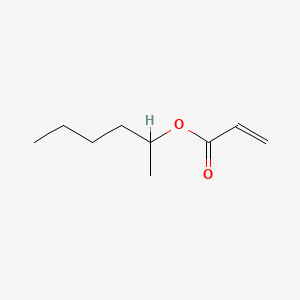
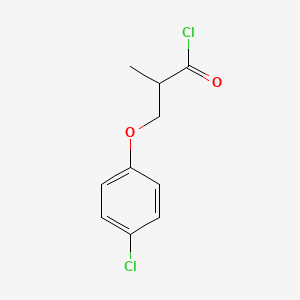
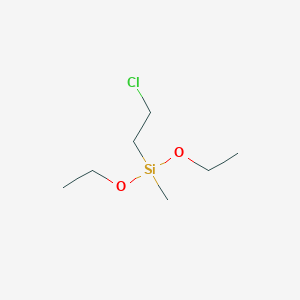
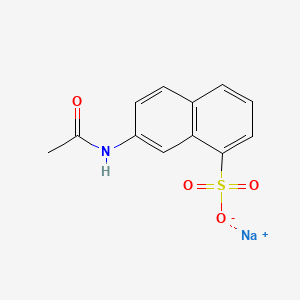
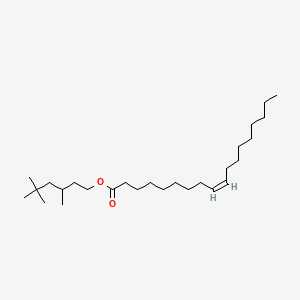

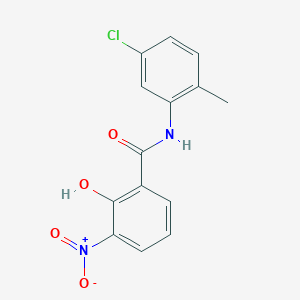
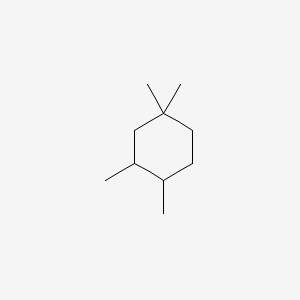
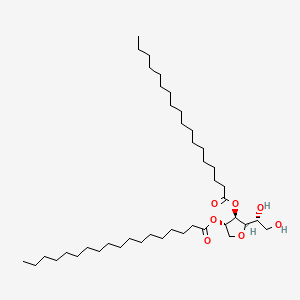
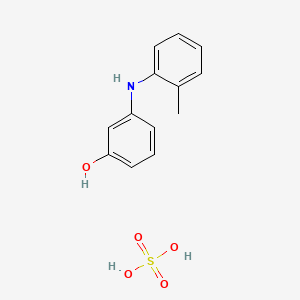
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
